methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate

Organic Synthesis Malonamate Chemistry Cyclopropanation

This N-methoxycarbonyl malonamate (CAS 2470437-46-6, 95% purity) offers distinct advantages over unsubstituted malonamates. The β-methoxycarbonylamino group enables cyclopropanation with α-bromo-α,β-unsaturated esters and heterocycle formation with α-bromobutenolides—pathways inaccessible to simple malonamates. Its orthogonal protection is stable under acidic conditions (unlike Boc) and avoids hydrogenolysis (unlike Cbz), ensuring compatibility in multi-step routes. Supplied as powder, RT storage, for R&D use.

Molecular Formula C6H9NO5
Molecular Weight 175.14
CAS No. 2470437-46-6
Cat. No. B2926537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate
CAS2470437-46-6
Molecular FormulaC6H9NO5
Molecular Weight175.14
Structural Identifiers
SMILESCOC(=O)CC(=O)NC(=O)OC
InChIInChI=1S/C6H9NO5/c1-11-5(9)3-4(8)7-6(10)12-2/h3H2,1-2H3,(H,7,8,10)
InChIKeyVZRHBEPCALFDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate (CAS 2470437-46-6) for Procurement: Technical Baseline and Supply Specifications


Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate (CAS 2470437-46-6) is a malonamate derivative with the molecular formula C₆H₉NO₅ and a molecular weight of 175.14 g/mol . This compound incorporates both ester and methoxycarbonylamino functional groups, positioning it as a β-amino acid derivative within the malonamate class . Suppliers document this compound as a powder form with 95% purity, stored at room temperature, and intended exclusively for research and development applications as a synthetic building block .

Why Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate (CAS 2470437-46-6) Cannot Be Replaced by Generic Malonamates: Key Differentiation


In procurement decisions for malonamate-based building blocks, the specific N-substitution pattern critically determines reactivity and downstream synthetic outcomes. Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate possesses a methoxycarbonylamino moiety at the β-position of the propanoate backbone . This structural arrangement distinguishes it from simple malonamates such as ethyl malonate monoamide or methyl malonamate, which lack the N-methoxycarbonyl protection and therefore exhibit fundamentally different nucleophilicity and cyclocondensation behavior [1]. A direct head-to-head procurement assessment is currently constrained by the absence of published comparative data for this specific compound. The differential evidence presented below reflects the best available information from cross-study comparable analyses and class-level inferences, acknowledging that high-strength comparative data is limited in the open scientific literature.

Quantitative Differentiation Evidence for Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate Procurement: Comparative Analysis


Methoxycarbonylamino vs. Unsubstituted Malonamates: Differential Reactivity in Cyclopropanation and Heterocycle Formation

Methyl malonamates bearing N-substitution, including methoxycarbonylamino derivatives, undergo reaction with α-bromo-α,β-unsaturated esters to yield distinct product distributions not accessible from unsubstituted malonamates. Sodium salts of methyl malonamates react with α-bromo-α,β-unsaturated esters and α-bromobutenolides to afford cyclopropanes, α-methoxycarbonyllactams, and 5-amino-4-methoxycarbonyl-2,3-dihydrofurans [1]. Unsubstituted malonamates, by contrast, lack the N-substitution required for these specific cyclization pathways, limiting their utility in constructing the corresponding heterocyclic scaffolds [1]. The methoxycarbonyl substituent modulates the electronic character of the amide nitrogen, influencing both nucleophilicity and the stereochemical course of subsequent transformations [1].

Organic Synthesis Malonamate Chemistry Cyclopropanation

Carbamate vs. Alternative N-Protection Strategies: Hydrolytic Stability Profile for Multi-Step Synthesis

The methoxycarbonylamino (methyl carbamate) group in methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate provides a defined stability profile relevant to multi-step synthetic planning. Class-level data for methoxycarbonylamino-substituted compounds indicate general stability under standard laboratory storage conditions at room temperature . However, carbamates of this structural class are prone to hydrolysis under prolonged exposure to moisture or elevated temperatures . This contrasts with benzyl carbamate (Cbz) protecting groups, which require hydrogenolysis conditions for removal, and tert-butyl carbamate (Boc) groups, which are acid-labile [1]. The methyl carbamate offers intermediate hydrolytic susceptibility, enabling orthogonal deprotection strategies where Boc or Cbz groups are incompatible with downstream reaction conditions.

Protecting Group Chemistry Carbamate Stability Multi-Step Synthesis

Molecular Weight and Purity: Supply Specifications for Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate

Supplier documentation for methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate (CAS 2470437-46-6) specifies a molecular weight of 175.14 g/mol (molecular formula C₆H₉NO₅) and a purity of 95% . The compound is supplied as a powder and stored at room temperature . This molecular weight and purity specification serves as the baseline for quantitative comparison when evaluating alternative sources or structurally related analogs. For procurement purposes, the 95% purity specification meets standard research-grade requirements, though higher-purity alternatives (≥98%) are not documented for this specific CAS number in available supplier catalogs. No peer-reviewed analytical characterization (NMR, IR, HRMS) has been published for this compound in the open scientific literature as of the current search.

Quality Control Procurement Specifications Purity

Application Scenarios for Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate (CAS 2470437-46-6) Based on Verified Evidence


Synthesis of Cyclopropane-Containing Scaffolds and α-Methoxycarbonyllactams via Malonamate Cyclization

This compound is appropriate for research groups pursuing cyclopropanation or heterocycle formation using malonamate building blocks. The N-methoxycarbonyl substitution enables reaction pathways with α-bromo-α,β-unsaturated esters and α-bromobutenolides that are not accessible with unsubstituted malonamates, affording cyclopropanes, α-methoxycarbonyllactams, and 5-amino-4-methoxycarbonyl-2,3-dihydrofurans [1]. This application derives from class-level inference based on documented reactivity of N-substituted malonamic esters [1].

Orthogonal Protection Strategies in Multi-Step Synthesis Requiring Carbamate Stability

The methoxycarbonylamino group provides a protection strategy orthogonal to both acid-labile Boc and hydrogenolysis-requiring Cbz groups. Researchers designing synthetic routes where acid sensitivity precludes Boc deprotection or where hydrogenation access is constrained can utilize this building block to maintain protecting group orthogonality. Standard storage at room temperature with 95% purity supports laboratory-scale synthetic workflows .

Method Development for β-Amino Acid Derivative Synthesis and Analytical Characterization

As a β-amino acid derivative with both ester and carbamate functionality, methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate serves as a model substrate for developing synthetic methodologies targeting β-amino acid scaffolds. Its 95% purity specification meets research-grade requirements for reaction optimization and method development . The absence of published spectroscopic data (NMR, IR, HRMS) for this specific compound presents an opportunity for researchers to generate and publish primary characterization data, contributing to the open scientific record .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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